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Compound of Interest

Compound Name: (R)-2-Amino-1,1,2-triphenylethanol

Cat. No.: B152254 Get Quote

Disclaimer: Experimental spectroscopic data for (R)-2-Amino-1,1,2-triphenylethanol (CAS:

79868-79-4) is not readily available in public databases or scientific literature. This guide

provides a template of the requested information, including detailed experimental protocols and

data presentation, using the closely related and well-characterized compound, (1S,2R)-2-

Amino-1,2-diphenylethanol, as a proxy. Researchers studying (R)-2-Amino-1,1,2-
triphenylethanol can adapt these methodologies for its characterization.

Introduction
(R)-2-Amino-1,1,2-triphenylethanol is a chiral amino alcohol with potential applications in

asymmetric synthesis and drug development. Its stereochemistry is a critical determinant of its

biological activity and chemical reactivity. Accurate spectroscopic characterization is therefore

essential for its identification, purity assessment, and quality control. This document outlines

the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS)—for the analysis of this class of compounds.

Spectroscopic Data Summary
The following tables summarize typical spectroscopic data for a chiral amino alcohol,

exemplified by (1S,2R)-2-Amino-1,2-diphenylethanol. The data for (R)-2-Amino-1,1,2-
triphenylethanol is expected to show similar patterns, with shifts influenced by the presence of

the third phenyl group.
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Table 1: ¹H NMR Spectroscopic Data for (1S,2R)-2-
Amino-1,2-diphenylethanol

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.10 - 7.40 m 10H Aromatic Protons

4.85 d 1H CH-OH

4.25 d 1H CH-NH₂

2.50 br s 3H NH₂ and OH

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for (1S,2R)-2-
Amino-1,2-diphenylethanol

Chemical Shift (δ) ppm Assignment

142.5, 140.8 Aromatic C (quaternary)

128.5, 128.2, 127.8, 127.5, 127.1, 126.8 Aromatic CH

76.5 CH-OH

60.8 CH-NH₂

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Table 3: IR Spectroscopic Data for (1S,2R)-2-Amino-1,2-
diphenylethanol
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Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3450 strong, broad O-H stretch

3250 - 3350 medium N-H stretch

3030 medium Aromatic C-H stretch

1600, 1495, 1450 medium to strong Aromatic C=C stretch

1060 strong C-O stretch

Sample Preparation: KBr pellet or ATR

Table 4: Mass Spectrometry Data for (1S,2R)-2-Amino-
1,2-diphenylethanol

m/z Relative Intensity (%) Assignment

213 5 [M]⁺

107 100 [C₇H₇O]⁺

106 95 [C₇H₆O]⁺

79 40 [C₆H₇]⁺

77 50 [C₆H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are

general procedures and may require optimization based on the specific instrumentation and

sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Weigh approximately 5-10 mg of the analyte.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-

d₆).

Transfer the solution to a 5 mm NMR tube.

Ensure the sample is fully dissolved to avoid spectral artifacts.

¹H NMR Acquisition:

Acquire the proton NMR spectrum using a standard pulse program on a 300 MHz or higher

field spectrometer.

Set the spectral width to encompass all expected proton resonances (typically 0-12 ppm).

Average a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range for carbon resonances (typically 0-200

ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method:

Record a background spectrum of the empty ATR crystal.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.
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Record the infrared spectrum over the range of 4000-400 cm⁻¹. The background spectrum

will be automatically subtracted.

Mass Spectrometry (MS)
Electron Ionization (EI) Method:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe or after separation by gas chromatography.

Ionize the sample using a standard electron energy of 70 eV.

Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-500).

Workflow and Data Analysis Visualization
The following diagrams illustrate the general workflow for the synthesis and spectroscopic

characterization of a chiral amino alcohol.
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Caption: General workflow from synthesis to spectroscopic characterization.
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Caption: Logical flow for the analysis of spectroscopic data.

To cite this document: BenchChem. [Spectroscopic Analysis of (R)-2-Amino-1,1,2-
triphenylethanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152254#spectroscopic-data-nmr-ir-ms-for-r-2-amino-
1-1-2-triphenylethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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